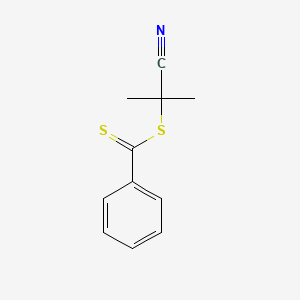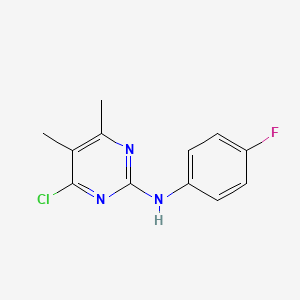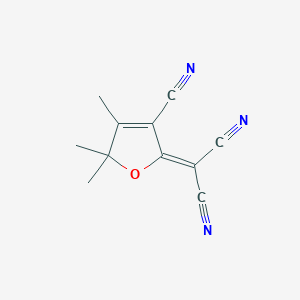
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Overview
Description
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is an organic compound with the molecular formula C11H9N3O It is known for its unique structure, which includes a furan ring substituted with cyano and trimethyl groups
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis and as an intermediate in oled/opv materials .
Mode of Action
It’s known that cyano groups can participate in condensation reactions to form new carbon-carbon bonds. The furan ring can also be a participant in cycloaddition reactions with certain dienophiles.
Biochemical Pathways
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein synthesis pathways.
Pharmacokinetics
It’s known that this compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein structure and function.
Action Environment
It’s known that this compound should be stored in a dry environment, under -20c , which suggests that temperature and humidity could affect its stability.
Preparation Methods
The synthesis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile typically involves the reaction of 3-cyano-4,5,5-trimethylfuran-2(5H)-methylene with malononitrile . This reaction is usually carried out in the presence of a base, such as ammonium acetate, and an organic solvent like ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a versatile compound that can undergo various chemical reactions:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano groups.
Substitution Reactions: It can undergo substitution reactions, particularly at the cyano groups.
Condensation Reactions: The cyano groups can also participate in condensation reactions to form new carbon-carbon bonds.
Cycloaddition Reactions: The furan ring can be involved in cycloaddition reactions with certain dienophiles.
Scientific Research Applications
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile has several scientific research applications:
Organic Light-Emitting Diode (OLED) Materials: It is used as an intermediate in the synthesis of materials for OLEDs.
Organic Photovoltaic (OPV) Materials: The compound is also used in the synthesis of materials for OPVs.
Dye-Sensitized Solar Cells (DSSCs): It serves as an intermediate in the synthesis of materials for DSSCs.
Fluorescence Applications: Derivatives of this compound exhibit solid-state fluorescence, making them useful in fluorescence-based sensing applications.
Comparison with Similar Compounds
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile can be compared with other similar compounds, such as:
- 2-(3-Cyano-4,5,5-trimethyl-2(5H)-furanylidene)malononitrile
- 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran
These compounds share similar structural features, such as the presence of cyano groups and a furan ring. this compound is unique due to its specific substitution pattern and its applications in organic electronics and fluorescence-based sensing.
Properties
IUPAC Name |
2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433759 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171082-32-9 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?
A1: this compound is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


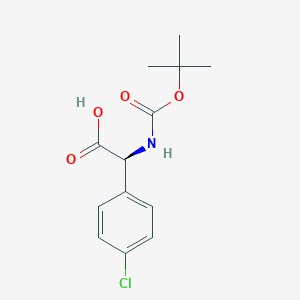
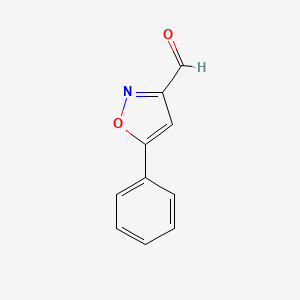
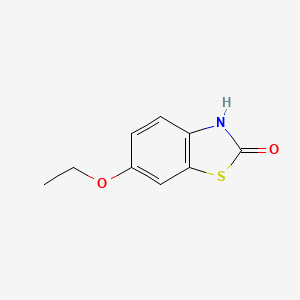
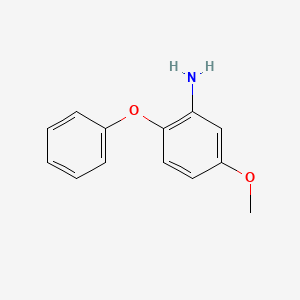
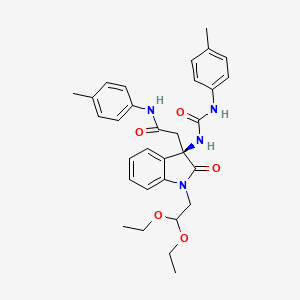
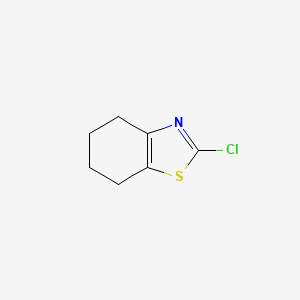
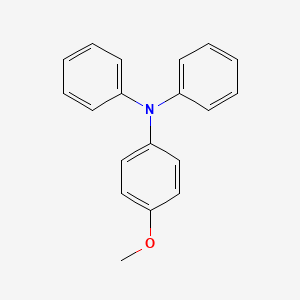

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
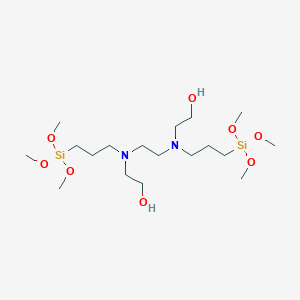
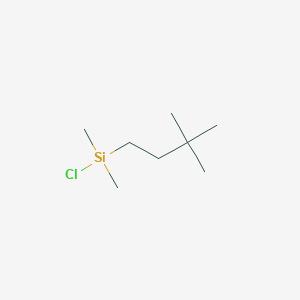
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
